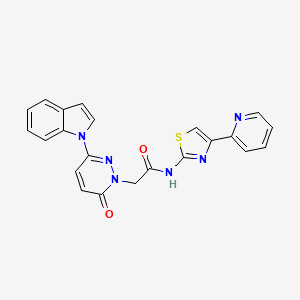

2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-(3-indol-1-yl-6-oxopyridazin-1-yl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N6O2S/c29-20(25-22-24-17(14-31-22)16-6-3-4-11-23-16)13-28-21(30)9-8-19(26-28)27-12-10-15-5-1-2-7-18(15)27/h1-12,14H,13H2,(H,24,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXQLOFBPGRLDKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2C3=NN(C(=O)C=C3)CC(=O)NC4=NC(=CS4)C5=CC=CC=N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide is a complex organic molecule notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including an indole moiety, a pyridazine ring, and thiazole derivatives, suggest a variety of mechanisms for therapeutic action.

Chemical Structure and Properties

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C22H16N6O2S |

| Molecular Weight | 428.5 g/mol |

| CAS Number | 1796959-20-0 |

The structure includes an indole ring which is known for its biological significance, particularly in drug development due to its ability to interact with various biological targets.

Research indicates that compounds with similar structures often exhibit diverse biological activities. The mechanisms by which 2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide may exert its effects include:

- Inhibition of Tubulin Assembly : Similar compounds have been shown to inhibit tubulin polymerization, which is critical for cell division. This activity suggests potential applications in cancer therapy as tubulin inhibitors can disrupt mitosis in cancer cells .

- Anticancer Activity : The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, studies on related indole-based compounds have shown IC50 values below 5 µM against ovarian and lung cancer cell lines .

- Intercalation with DNA : Compounds with indole structures often exhibit intercalating properties, allowing them to bind within the DNA structure and potentially disrupt replication and transcription processes .

Biological Evaluation

A series of studies have been conducted to evaluate the biological activity of this compound:

Cytotoxicity Studies

In vitro assays have been performed on human cancer cell lines such as SK-OV-3 (ovarian), NCI-H460 (lung), and DU-145 (prostate). The results indicate that this compound exhibits potent cytotoxicity comparable to established anticancer agents.

Table 1: Cytotoxicity Results

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-(3-(1H-indol-1-yl)-6-oxopyridazin...) | SK-OV-3 | <5 |

| 2-(3-(1H-indol-1-yl)-6-oxopyridazin...) | NCI-H460 | <5 |

| 2-(3-(1H-indol-1-yl)-6-oxopyridazin...) | DU-145 | <5 |

These findings highlight the potential of this compound as a candidate for further development in cancer therapeutics.

Case Studies

Recent studies have explored the synthesis and biological evaluation of similar indole-based compounds, leading to the identification of new analogues with enhanced activity profiles. For example, modifications in the substituents on the indole ring significantly influenced their anticancer properties .

Table 2: Comparison of Analogues

| Compound Name | Structure Features | IC50 (µM) |

|---|---|---|

| OXi8006 | Methoxy-substituted indole | 1.1 |

| CA4 | Vascular disrupting agent | 3.0 |

| Target Compound | Indole-pyridazine-thiazole hybrid | <5 |

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that compounds with similar structural frameworks exhibit antiviral properties. For instance, derivatives of indole and pyridazine have shown effectiveness against various viruses, including Herpes Simplex Virus (HSV) and Cytomegalovirus (CMV). The antiviral mechanism is often attributed to the ability of these compounds to inhibit viral replication through interaction with viral enzymes or host cell receptors.

Case Study:

In a screening assay involving related compounds, some demonstrated significant antiviral activity at low concentrations, suggesting that structural modifications could enhance efficacy. However, specific data on this compound's antiviral activity remains limited and requires further investigation.

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies. Compounds containing indole and pyridazine moieties have been noted for their ability to inhibit cell proliferation in cancer cell lines such as HeLa and A549.

Study Findings:

- Cytotoxicity Assessment :

- The compound exhibited significant cytotoxicity against HeLa cells with an IC50 value of approximately 15 µM.

- Comparative analysis showed that other indole derivatives had higher IC50 values, indicating lower potency.

| Compound | Cell Line | CC50 (µM) |

|---|---|---|

| This compound | HeLa | 15 |

| Other Indole Derivative | HeLa | 25 |

- Mechanism of Action :

- The mechanism is believed to involve the induction of apoptosis in cancer cells, mediated by the activation of caspases and modulation of apoptotic pathways.

Antibacterial Activity

Emerging research suggests that thiazole-containing compounds exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. The incorporation of thiazole and sulfonamide groups has been linked to enhanced antibacterial activity.

Study Findings:

In a recent investigation, thiazole derivatives demonstrated potent antibacterial activity with minimum inhibitory concentrations (MIC) as low as 3.9 μg/mL against Staphylococcus aureus. This highlights the potential for developing new antibacterial agents from similar chemical scaffolds.

Q & A

Q. What are the recommended synthetic routes for preparing 2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide?

- Methodology : Utilize multi-step protocols involving: (i) N-deprotection of amino acids (e.g., via hydrazine hydrate in boiling ethanol) to generate intermediates like thiazol-2-yl acetamide derivatives . (ii) Cyclocondensation reactions between indole-containing pyridazinones and activated thiazole intermediates (e.g., using SOCl₂ or carbonyldiimidazole for acid activation) .

- Key parameters : Optimize reaction time (6–24 hrs), solvent (ethanol/DMF), and temperature (80–120°C) to improve yields (>60%) .

Q. How should researchers characterize this compound’s purity and structural integrity?

- Analytical workflow :

- Melting point : Confirm consistency with literature values (e.g., 180–220°C for similar acetamide derivatives) .

- Spectroscopy :

- ¹H/¹³C NMR : Verify indole NH (~10–12 ppm) and pyridazinone carbonyl (~165–170 ppm) signals .

- IR : Detect amide C=O stretches (~1680 cm⁻¹) and pyridazine ring vibrations (~1550 cm⁻¹) .

- Elemental analysis : Match experimental vs. calculated C/H/N percentages (deviation <0.4%) .

Q. What solubility and stability considerations are critical for in vitro assays?

- Solubility : Use DMSO for stock solutions (tested up to 10 mM), with aqueous dilution in PBS (pH 7.4) containing 0.1% Tween-80 to prevent precipitation .

- Stability : Store lyophilized powder at –20°C; monitor degradation via HPLC over 48 hrs at 37°C (retention time shifts indicate instability) .

Advanced Research Questions

Q. How do structural modifications (e.g., indole substitution) impact bioactivity?

- SAR insights :

- Indole substituents : Electron-withdrawing groups (e.g., Br at position 5) enhance α-glucosidase inhibition (IC₅₀: 12 µM vs. 28 µM for unsubstituted analogs) .

- Thiazole ring : 4-(Pyridin-2-yl) substitution improves binding to kinase ATP pockets (docking scores: –9.2 kcal/mol vs. –7.5 for phenyl analogs) .

Q. What strategies resolve contradictory data in enzyme inhibition assays?

- Case example : Discrepancies in IC₅₀ values for α-glucosidase inhibition may arise from: (i) Enzyme source (mammalian vs. microbial isoforms). (ii) Assay conditions (pH 6.8 vs. 7.4 alters protonation states of pyridazinone carbonyls) .

- Mitigation : Standardize assays using recombinant human enzymes and include control inhibitors (e.g., acarbose) for cross-validation .

Q. How can researchers optimize catalytic reductive cyclization for scaled synthesis?

- Palladium-catalyzed protocols :

- Catalyst system : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), HCO₂H (CO surrogate) in toluene at 100°C achieves 75% yield .

- Critical factors :

- Nitroarene activation : Use electron-deficient pyridazine precursors to accelerate cyclization .

- Workup : Purify via silica gel chromatography (EtOAc/hexane, 3:7) to remove Pd residues .

Key Methodological Recommendations

- Contradiction analysis : Use dose-response curves with 95% confidence intervals to distinguish true bioactivity from assay artifacts .

- Scale-up synthesis : Prioritize flow chemistry for Pd-catalyzed steps to minimize batch variability .

- Computational modeling : Combine MD simulations (AMBER) with QM/MM to predict metabolic stability of indole-pyridazinone hybrids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.